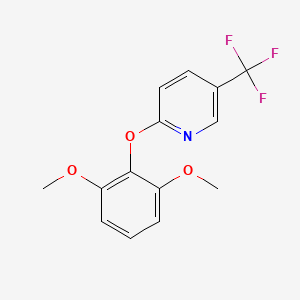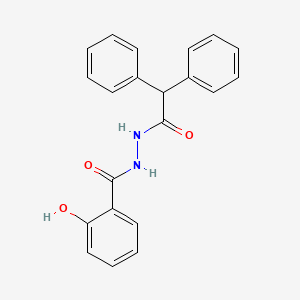![molecular formula C12H17BrN4O B5812535 4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)
4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine, also known as BPPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BPPM is a heterocyclic compound that contains a morpholine ring, a pyrrolidine ring, and a pyrimidine ring.
Mecanismo De Acción
4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine exerts its pharmacological effects by inhibiting the activity of protein kinase CK2, which is an enzyme that regulates various cellular processes such as cell growth, proliferation, and survival. This compound binds to the ATP-binding site of CK2, which prevents the enzyme from phosphorylating its substrates.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to inhibiting the activity of CK2, this compound has been shown to regulate the expression of various genes involved in cell growth, proliferation, and survival. This compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine in lab experiments is its specificity for CK2. This compound has been shown to inhibit the activity of CK2 without affecting the activity of other kinases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research of 4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine. One of the directions is to investigate the potential of this compound as a therapeutic agent for cancer. Studies have shown that this compound can inhibit the growth of various types of cancer cells, and further research is needed to determine its efficacy in vivo. Another direction is to investigate the potential of this compound as a tool for studying the role of CK2 in various cellular processes. This compound can be used to selectively inhibit the activity of CK2 and study its downstream effects.
Métodos De Síntesis
The synthesis of 4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine involves the reaction of 5-bromo-2-(1-pyrrolidinyl)pyrimidine with morpholine in the presence of a catalyst. The reaction yields this compound as a white solid with a melting point of 198-200°C.
Aplicaciones Científicas De Investigación
4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.
Propiedades
IUPAC Name |
4-(5-bromo-2-pyrrolidin-1-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O/c13-10-9-14-12(17-3-1-2-4-17)15-11(10)16-5-7-18-8-6-16/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVERUOPYQDWKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C(=N2)N3CCOCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide](/img/structure/B5812463.png)


![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5812531.png)
![2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)


![methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5812567.png)

![N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5812586.png)